Ori-trn-002

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

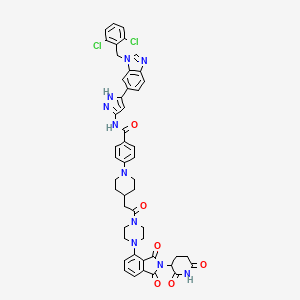

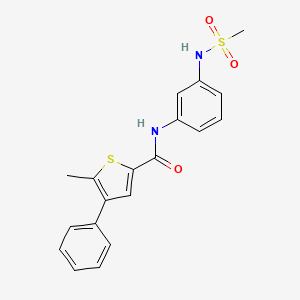

ORI-TRN-002 is a novel compound identified as a potent inhibitor of Aquaporin 4 (AQP4), a water channel protein predominantly expressed in the brain. This compound has shown promise in treating cerebral edema, a condition characterized by the excessive accumulation of fluid in the brain .

Métodos De Preparación

The synthesis of ORI-TRN-002 involves extensive density-functional theory (DFT) calculations to identify a thermodynamically stable tautomer of the AQP4-specific inhibitor TGN-020. This novel form, featuring a distinct hydrogen-bonding pattern, served as a template for a COSMOsim-3D-based virtual screen of proprietary compounds from Origenis™. The screening identified this compound, an electronic homologue of TGN-020, demonstrating high solubility and low protein binding .

Análisis De Reacciones Químicas

ORI-TRN-002 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

ORI-TRN-002 has several scientific research applications, including:

Chemistry: Used as a model compound for studying AQP4 inhibition and its effects on water permeability.

Biology: Investigated for its role in modulating water transport in cells, particularly in the brain.

Medicine: Explored as a potential therapeutic agent for treating cerebral edema and other conditions involving abnormal fluid accumulation.

Mecanismo De Acción

ORI-TRN-002 exerts its effects by acutely blocking AQP4, thereby reducing water permeability in cells. This inhibition helps prevent the formation of cerebral edema by limiting the excessive accumulation of fluid in the brain. The molecular targets and pathways involved include the specific binding of this compound to AQP4, leading to its functional inhibition .

Comparación Con Compuestos Similares

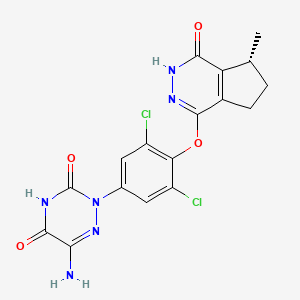

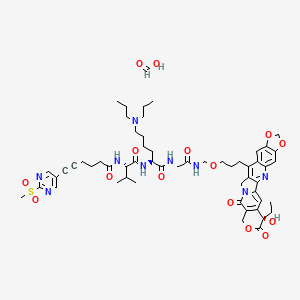

ORI-TRN-002 is compared with other AQP4 inhibitors, such as TGN-020 and AER-270. While TGN-020 and AER-270 also inhibit AQP4, this compound exhibits superior solubility and overcomes free fraction limitations, making it a more promising candidate for therapeutic applications. The unique hydrogen-bonding pattern and electronic distribution of this compound contribute to its enhanced efficacy .

Similar compounds include:

TGN-020: An AQP4-specific inhibitor with a distinct hydrogen-bonding pattern.

AER-270: An investigational drug found to reduce cerebral edema

Propiedades

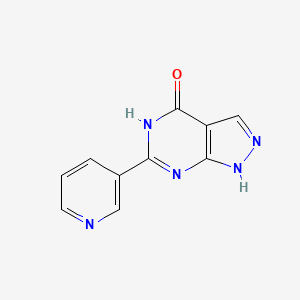

Fórmula molecular |

C10H7N5O |

|---|---|

Peso molecular |

213.20 g/mol |

Nombre IUPAC |

6-pyridin-3-yl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H7N5O/c16-10-7-5-12-15-9(7)13-8(14-10)6-2-1-3-11-4-6/h1-5H,(H2,12,13,14,15,16) |

Clave InChI |

JAMWMTHNXRNHKV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)C2=NC3=C(C=NN3)C(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)

![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)

![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)